molecular formula C9H6BrF3 B8121854 4-bromo-1-ethenyl-2-(trifluoromethyl)benzene

4-bromo-1-ethenyl-2-(trifluoromethyl)benzene

Cat. No.: B8121854
M. Wt: 251.04 g/mol
InChI Key: DLRNUIAAPBCPMJ-UHFFFAOYSA-N
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Description

4-bromo-1-ethenyl-2-(trifluoromethyl)benzene: is an organic compound characterized by the presence of a benzene ring substituted with a bromine atom, an ethenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-ethenyl-2-(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired substitution and addition reactions occur efficiently .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing bromine and trifluoromethylating agents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 4-bromo-1-ethenyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, 4-bromo-1-ethenyl-2-(trifluoromethyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis .

Biology and Medicine: The compound’s trifluoromethyl group imparts significant biological activity, making it a candidate for drug development and medicinal chemistry research. It is often explored for its potential as a pharmacophore in the design of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and advanced materials .

Mechanism of Action

The mechanism of action of 4-bromo-1-ethenyl-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The bromine atom and ethenyl group also contribute to the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Uniqueness: 4-bromo-1-ethenyl-2-(trifluoromethyl)benzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-bromo-1-ethenyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRNUIAAPBCPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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